Cas no 2137744-32-0 (4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl fluoride)

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl fluoride is a specialized fluorinated sulfonyl compound featuring a cyclopropaneamido substituent. Its unique structure, combining a sulfonyl fluoride group with a fluorinated aromatic ring, makes it a valuable intermediate in organic synthesis, particularly for click chemistry and SuFEx (Sulfur Fluoride Exchange) applications. The cyclopropane moiety enhances reactivity and selectivity, while the sulfonyl fluoride group serves as a versatile handle for further functionalization. This compound is useful in medicinal chemistry and materials science for constructing complex molecules with high precision. Its stability and reactivity profile make it suitable for controlled transformations under mild conditions.
4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl fluoride structure
2137744-32-0 structure
Product Name:4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl fluoride
CAS No:2137744-32-0
MF:C10H9F2NO3S
MW:261.245168447495
CID:6201862
PubChem ID:165869289
Update Time:2025-05-22

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-728706
    • 2137744-32-0
    • 4-cyclopropaneamido-2-fluorobenzene-1-sulfonyl fluoride
    • 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl fluoride
    • Inchi: 1S/C10H9F2NO3S/c11-8-5-7(13-10(14)6-1-2-6)3-4-9(8)17(12,15)16/h3-6H,1-2H2,(H,13,14)
    • InChI Key: PPAQLLABNLBTKY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1F)NC(C1CC1)=O)(=O)(=O)F

Computed Properties

  • Exact Mass: 261.02712065g/mol
  • Monoisotopic Mass: 261.02712065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 71.6Ų

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl fluoride Pricemore >>

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Additional information on 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl fluoride

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl Fluoride

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl Fluoride is a highly specialized chemical compound with the CAS number 2137744-32-0. This compound is of significant interest in the fields of organic chemistry, pharmaceutical research, and materials science due to its unique structural features and potential applications. The molecule combines a sulfonyl fluoride group with a cyclopropane amide and a fluorinated aromatic ring, making it a versatile building block for various chemical reactions.

The sulfonyl fluoride functional group is known for its reactivity, particularly in nucleophilic substitution reactions. This makes 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl Fluoride an attractive candidate for use in the synthesis of sulfonamides, which are widely used in drug design and agrochemicals. Recent studies have highlighted the role of such compounds in modulating enzyme activity, particularly in the context of kinase inhibitors, where the sulfonyl group plays a critical role in binding to the active site of target enzymes.

The presence of the cyclopropane amide group introduces additional complexity to the molecule's structure. Cyclopropane rings are known for their strain-induced reactivity, which can be harnessed in various synthetic transformations. This feature makes 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl Fluoride a valuable substrate for exploring novel reaction pathways and mechanisms. Researchers have demonstrated that such strained rings can participate in [3+X] cycloaddition reactions, offering new avenues for constructing complex molecular architectures.

The fluorinated aromatic ring further enhances the compound's versatility. Fluorine substitution on aromatic rings is known to influence electronic properties, directing reactivity and improving bioavailability in pharmaceutical compounds. Recent advancements in fluorine chemistry have underscored the importance of such substitutions in optimizing drug-like properties, such as lipophilicity and metabolic stability.

From a synthetic standpoint, 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl Fluoride can be prepared via a variety of routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthesis method depends on the starting materials and desired purity levels. For instance, one common approach involves the reaction of 4-cyclopropaneamidophenol with sulfuryl chloride under controlled conditions to introduce the sulfonyl fluoride group.

Recent studies have also explored the use of this compound in click chemistry applications. The combination of reactive groups within its structure allows for efficient cross-coupling reactions with alcohols, amines, and other nucleophiles. These reactions are particularly valuable in drug discovery programs where rapid assembly of complex molecules is essential.

In terms of applications, 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl Fluoride has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to participate in both nucleophilic substitution and cycloaddition reactions makes it a versatile tool for medicinal chemists. For example, researchers have utilized this compound to construct heterocyclic frameworks that exhibit potent inhibitory activity against key therapeutic targets.

Furthermore, the compound's unique electronic properties make it an interesting candidate for materials science applications. Its ability to form stable covalent bonds with various functional groups could lead to innovative materials with tailored electronic or mechanical properties.

In conclusion, 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl Fluoride is a multifaceted compound with significant potential across diverse chemical disciplines. Its combination of reactive functional groups and structural complexity positions it as an invaluable tool for advancing both fundamental research and applied development efforts.

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